molecular formula C15H18N4O4S B4413425 N-(4-methoxyphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

N-(4-methoxyphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

Cat. No. B4413425
M. Wt: 350.4 g/mol
InChI Key: YEAGGNXGGVJLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide, also known as MTDA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the modulation of various neurotransmitters and receptors in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in animal models. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, it has been shown to exhibit low toxicity in animal models. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-(4-methoxyphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential therapeutic applications in various disease conditions. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. Additionally, this compound has shown potential as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-21-12-4-2-11(3-5-12)16-13(20)10-23-15-14(17-24-18-15)19-6-8-22-9-7-19/h2-5H,6-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAGGNXGGVJLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=NSN=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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